REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1)([O-:4])=[O:3].[C:13](OCC)(=[O:18])[CH2:14][C:15]([CH3:17])=O>C(O)C>[CH3:17][C:15]1[CH2:14][C:13](=[O:18])[N:11]([C:8]2[CH:7]=[CH:6][C:5]([N+:2]([O-:4])=[O:3])=[CH:10][CH:9]=2)[N:12]=1 |f:0.1|
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Name
|
|
Quantity
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1.63 g
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Type
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reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture is concentrated somewhat in vacuo
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Type
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CUSTOM
|
Details
|
The crystals which have separated out
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Type
|
FILTRATION
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Details
|
are then filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
CC=1CC(N(N1)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |